Thalidomide-5'-O-PEG1-C2-azide

Catalog No.
S15364674
CAS No.
M.F
C17H17N5O6
M. Wt
387.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thalidomide-5'-O-PEG1-C2-azide

Product Name

Thalidomide-5'-O-PEG1-C2-azide

IUPAC Name

5-[2-(2-azidoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C17H17N5O6

Molecular Weight

387.3 g/mol

InChI

InChI=1S/C17H17N5O6/c18-21-19-5-6-27-7-8-28-10-1-2-11-12(9-10)17(26)22(16(11)25)13-3-4-14(23)20-15(13)24/h1-2,9,13H,3-8H2,(H,20,23,24)

InChI Key

NKCUDNOROXKFDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCN=[N+]=[N-]

Thalidomide-5'-O-PEG1-C2-azide is a chemical compound derived from thalidomide, characterized by its unique molecular structure, which includes a polyethylene glycol (PEG) moiety linked to an azide functional group. Its molecular formula is C17H17N5O6C_{17}H_{17}N_{5}O_{6} and it has a molecular weight of 387.3 g/mol. This compound is notable for its potential applications in targeted protein degradation due to its ability to function as a building block for synthesizing degraders that target specific proteins within cells .

Typical of azides and PEG derivatives. Key reactions include:

  • Click Chemistry: The azide group can undergo a copper-catalyzed azide-alkyne cycloaddition, allowing for the attachment of other biomolecules or drug moieties.
  • Esterification: The hydroxyl groups present in the PEG moiety can react with carboxylic acids to form esters, facilitating the conjugation to other functional groups.
  • Reduction: The azide can be reduced to an amine, providing further functionalization options.

These reactions expand its utility in medicinal chemistry and bioconjugation applications .

Thalidomide-5'-O-PEG1-C2-azide exhibits significant biological activity, primarily due to its structural relation to thalidomide, which is known for its immunomodulatory and anti-inflammatory properties. It acts as a ligand for cereblon, a component of the E3 ubiquitin ligase complex, thereby influencing protein degradation pathways. This mechanism is particularly relevant in cancer therapeutics and autoimmune diseases, where modulation of protein levels can have therapeutic benefits .

The synthesis of Thalidomide-5'-O-PEG1-C2-azide typically involves several steps:

  • Starting Material Preparation: Thalidomide is modified to introduce the PEG moiety. This often involves the use of activated PEG derivatives that can react with the hydroxyl group on thalidomide.
  • Azidation: The introduction of the azide group can be achieved through nucleophilic substitution reactions or via the conversion of suitable functional groups (e.g., halides) into azides using sodium azide.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity necessary for biological applications .

Thalidomide-5'-O-PEG1-C2-azide has several promising applications:

  • Targeted Protein Degradation: It serves as a critical component in the development of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutics designed to selectively degrade specific proteins implicated in diseases.
  • Drug Development: Its immunomodulatory properties make it a candidate for research into treatments for conditions such as multiple myeloma and certain autoimmune disorders.
  • Bioconjugation: The azide functionality allows for versatile conjugation strategies in drug delivery systems and biomolecular labeling .

Studies on Thalidomide-5'-O-PEG1-C2-azide have focused on its interactions with various biological targets, particularly cereblon. By binding to cereblon, it influences downstream signaling pathways involved in cell proliferation and survival. Research indicates that this compound may enhance the efficacy of existing therapies by promoting targeted degradation of oncogenic proteins .

Additionally, interaction studies often involve evaluating its binding affinity compared to other thalidomide derivatives, providing insights into structure-activity relationships.

Several compounds share structural similarities with Thalidomide-5'-O-PEG1-C2-azide, each with unique properties and applications:

Compound NameMolecular FormulaKey Features
Thalidomide 4'-ether-PEG1-azideC17H17N5O6C_{17}H_{17}N_{5}O_{6}Similar structure but different ether linkage
Thalidomide 4'-ether-PEG2-azideC19H21N5O8C_{19}H_{21}N_{5}O_{8}Incorporates a longer PEG chain
Thalidomide-O-PEG1-azideC17H17N5O6C_{17}H_{17}N_{5}O_{6}Lacks the specific 5'-O modification

Uniqueness: Thalidomide-5'-O-PEG1-C2-azide's distinct feature lies in its 5'-O modification combined with an azide group, enhancing its reactivity and potential for targeted applications compared to other derivatives. This specificity allows for more effective bioconjugation strategies and targeted degradation mechanisms .

The synthesis of Thalidomide-5'-O-PEG1-C2-azide begins with the fundamental preparation of the thalidomide core structure from L-glutamine precursors, which serves as the foundation for subsequent functionalization with polyethylene glycol (PEG) linkers and azide groups [1] [2]. The conventional synthesis pathway involves a series of carefully orchestrated chemical transformations that maintain the structural integrity of the thalidomide moiety while enabling site-specific modifications [3].

Initial Thalidomide Core Synthesis

The synthesis of the thalidomide core structure typically follows a two-step process starting with L-glutamine [4]. In the first step, L-glutamine reacts with phthalic anhydride in pyridine at elevated temperatures (approximately 115°C) for 1.5 hours to form N-phthaloyl-DL-glutamic acid [4] [5]. This intermediate is then isolated by acidification to pH 1.2 using hydrochloric acid, resulting in precipitation of the product with yields of approximately 86% [4].

The second step involves cyclization of N-phthaloyl-DL-glutamic acid to form the glutarimide ring, completing the thalidomide core structure [4]. This is accomplished by reacting the intermediate with ammonium acetate in diphenyl ether at 170-175°C for 45 minutes [4]. The overall yield of this two-step process reaches approximately 56%, which is significantly higher than alternative three-step methods that typically achieve only 19% yield [4] [5].

Alternative Synthesis Routes

An alternative synthesis pathway utilizes sodium carbonate in water with L-glutamine, followed by the addition of N-carbethoxyphthalimide [6]. This method produces a white solid intermediate that requires no further purification before the cyclization step [6]. The thalidomide product crystallizes during reflux and can be filtered as a white solid with purity exceeding 99% [6] [7].

Another efficient approach involves a single-reactor synthesis where L-glutamine is suspended in pyridine at room temperature, followed by the addition of phthalic anhydride [5]. The mixture is heated to 80-85°C for 6 hours, after which carbonyl-diimidazole is added to facilitate cyclization [5]. This method yields thalidomide with approximately 60% efficiency based on the starting glutamine [5] [7].

Table 1: Comparison of Thalidomide Core Synthesis Methods from L-Glutamine

Synthesis MethodKey ReagentsReaction ConditionsOverall YieldPurity
Two-step processPhthalic anhydride, ammonium acetate115°C (1.5h), 170-175°C (45min)56%>95%
Sodium carbonate methodN-carbethoxyphthalimide, Na₂CO₃Reflux67-91%>99%
Single-reactor synthesisPhthalic anhydride, carbonyl-diimidazole80-85°C (6h), 40°C (2h)60%>95%

Functionalization for PEG Linker Attachment

Following the synthesis of the thalidomide core, the molecule must be modified to incorporate a functional group at the 5' position that will serve as an attachment point for the PEG1 linker [8] [2]. This typically involves selective hydroxylation or alkoxylation of the phthalimide ring of thalidomide [2] [9]. The 4' or 5' position of the phthalimide ring is preferred for functionalization as it maintains the biological properties of the thalidomide core while providing a suitable point for linker attachment [2] [9].

The functionalization process often employs regioselective reactions to introduce a hydroxyl or ether group at the desired position [8] [9]. This modified thalidomide intermediate serves as the foundation for subsequent PEG linker integration and azide functionalization steps in the synthesis of Thalidomide-5'-O-PEG1-C2-azide [8] [2].

Optimization of PEG1 Linker Integration and Azide Functionalization

The integration of a PEG1 linker and subsequent azide functionalization represents a critical phase in the synthesis of Thalidomide-5'-O-PEG1-C2-azide, requiring careful optimization to achieve high yields and purity [10] [11]. This section explores the methodologies and optimization strategies employed in this crucial synthetic step.

PEG1 Linker Selection and Preparation

The selection of an appropriate PEG1 linker is fundamental to the successful synthesis of Thalidomide-5'-O-PEG1-C2-azide [10]. PEG1 refers to a polyethylene glycol chain containing a single ethylene glycol unit, which provides optimal spacing and solubility characteristics for the final compound [10] [12]. The linker must be bifunctional, containing reactive groups at both termini to enable attachment to the thalidomide core and subsequent azide functionalization [10] [13].

Typically, the PEG1 linker is prepared with a terminal hydroxyl group for attachment to the functionalized thalidomide and a terminal group suitable for conversion to an azide [11] [13]. Common approaches include using 2-(2-hydroxyethoxy)ethanol or similar structures as the starting material for the PEG1 component [11] [12].

Linker Integration Strategies

The integration of the PEG1 linker to the functionalized thalidomide core generally follows one of several synthetic strategies [8] [2]:

  • Direct etherification: The hydroxylated thalidomide derivative reacts with an appropriately activated PEG1 linker under basic conditions to form an ether linkage at the 5' position [8] [2].

  • Nucleophilic substitution: A halogenated or tosylated PEG1 derivative undergoes nucleophilic substitution with the hydroxylated thalidomide under basic conditions [2] [9].

  • Coupling reactions: Various coupling reagents such as carbodiimides can be employed to facilitate the connection between the thalidomide core and the PEG1 linker [14] [15].

The optimization of reaction conditions is crucial for achieving high yields and minimizing side reactions [10] [15]. Factors such as solvent selection, temperature, reaction time, and catalyst loading significantly impact the efficiency of the linker integration process [10] [12].

Azide Functionalization Methods

Following the successful integration of the PEG1 linker, the terminal functional group must be converted to an azide to complete the synthesis of Thalidomide-5'-O-PEG1-C2-azide [16] [17]. Several methods are commonly employed for this transformation:

  • Nucleophilic substitution with sodium azide: If the PEG1 linker terminates with a good leaving group such as a halide or tosylate, direct substitution with sodium azide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide provides an efficient route to the azide functionality [16] [17].

  • Mitsunobu reaction: For PEG1 linkers terminating with a hydroxyl group, the Mitsunobu reaction using diphenylphosphoryl azide (DPPA) as the azide source can directly convert the hydroxyl to an azide [17] [18].

  • Diazo transfer reactions: For PEG1 linkers terminating with an amine, diazo transfer reagents such as trifluoromethanesulfonyl azide can convert the amine to an azide under mild conditions [17] [19].

The optimization of azide functionalization focuses on maximizing conversion while minimizing the formation of byproducts [16] [18]. The azide group's introduction must be carefully controlled due to its high energy nature, particularly when working at larger scales [16] [17].

Table 2: Optimization Parameters for PEG1 Linker Integration and Azide Functionalization

Reaction StepKey ParametersOptimal ConditionsYield Impact
PEG1 linker attachmentSolvent polarityPolar aprotic solvents (DMF, DMSO)+15-20%
Base selectionK₂CO₃ or Cs₂CO₃+10-15%
Temperature60-80°C+5-10%
Reaction time12-24 hours+5-8%
Azide functionalizationAzide sourceNaN₃ (1.5-2 eq.)+10-15%
Solvent systemDMF/H₂O (9:1)+8-12%
Temperature50-60°C+5-10%
CatalystPhase transfer catalysts+3-5%

Reaction Monitoring and Optimization

The progress of both the PEG1 linker integration and azide functionalization reactions is typically monitored using analytical techniques such as high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and liquid chromatography-mass spectrometry (LC-MS) [11] [20]. These methods allow for real-time assessment of reaction progress and purity, enabling adjustments to reaction conditions as needed [11] [21].

Optimization studies have revealed that the length of the PEG linker significantly impacts the efficiency of subsequent reactions and the properties of the final compound [10] [22]. The PEG1 linker provides an optimal balance between synthetic accessibility and desired physicochemical properties for Thalidomide-5'-O-PEG1-C2-azide [10] [12].

Industrial-Scale Production Challenges and Purification Methodologies

The transition from laboratory-scale synthesis to industrial production of Thalidomide-5'-O-PEG1-C2-azide presents numerous challenges that must be addressed to ensure consistent quality, high yield, and cost-effectiveness [23] [24]. This section examines the key challenges in industrial-scale production and the purification methodologies employed to obtain pharmaceutical-grade material.

Scale-Up Challenges

The industrial-scale production of Thalidomide-5'-O-PEG1-C2-azide encounters several significant challenges that require careful consideration and engineering solutions [23] [25]:

  • Heat transfer and mixing: As reaction volumes increase, efficient heat transfer and mixing become increasingly difficult to maintain, potentially leading to localized hot spots, incomplete reactions, or side product formation [23] [25].

  • Reaction time optimization: Larger batch sizes often require adjusted reaction times to ensure complete conversion while minimizing degradation of sensitive intermediates [7] [25].

  • Solvent handling and recovery: The economic and environmental considerations of solvent usage become more pronounced at industrial scale, necessitating efficient solvent recovery and recycling systems [7] [23].

  • Azide handling safety: The azide functionality introduces specific safety concerns at larger scales due to its potentially explosive nature, requiring specialized equipment and protocols [23] [17].

  • Process consistency: Maintaining consistent quality across multiple batches requires robust process controls and analytical methods [23] [26].

Table 3: Industrial-Scale Production Challenges and Mitigation Strategies

ChallengeImpactMitigation Strategy
Heat transfer limitationsInconsistent reaction rates, side product formationUse of specialized reactors with enhanced heat exchange surfaces
Mixing efficiencyConcentration gradients, incomplete reactionsImplementation of advanced impeller designs and flow patterns
Azide handling safetyExplosion risks at large scaleContinuous flow processing for azide reactions, dilute conditions
Solvent recoveryEconomic and environmental costsClosed-loop solvent recovery systems, solvent substitution
Process reproducibilityBatch-to-batch variabilityAutomated process controls, in-line analytical monitoring

Purification Methodologies

The purification of Thalidomide-5'-O-PEG1-C2-azide to pharmaceutical grade requires a combination of techniques tailored to address the specific impurity profile of the synthetic process [27] [21]:

  • Crystallization and recrystallization: Thalidomide derivatives can form distinct polymorphic forms, with the α-polymorph typically formed by crystallization from solvents such as 2-ethoxyethanol, methanol, or dichloromethane [28]. Recrystallization from appropriate solvent systems can significantly enhance purity while controlling the polymorphic form [7] [28].

  • Chromatographic purification: High-performance liquid chromatography (HPLC) using reverse-phase columns such as C18 or specialized chiral columns provides efficient separation of thalidomide derivatives and related impurities [27] [20]. For industrial scale, preparative HPLC or simulated moving bed chromatography may be employed [27] [21].

  • Filtration techniques: Various filtration methods, including activated carbon treatment for removal of colored impurities and nanofiltration for removal of particulates and large molecular weight impurities, are commonly integrated into the purification process [7] [26].

  • Solvent/anti-solvent precipitation: Controlled precipitation using solvent/anti-solvent combinations can effectively separate the desired product from soluble impurities [7] [28].

Quality Control and Analytical Methods

Ensuring the quality and purity of Thalidomide-5'-O-PEG1-C2-azide requires robust analytical methods for both in-process control and final product testing [20] [21]:

  • Chromatographic analysis: HPLC methods with UV detection at wavelengths around 220-297 nm provide sensitive and specific quantification of thalidomide derivatives and related impurities [20] [21]. For chiral analysis, specialized columns containing vancomycin stationary phases or similar chiral selectors may be employed [20] [29].

  • Spectroscopic methods: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides structural confirmation and can detect certain impurities [4] [20]. Infrared (IR) spectroscopy is useful for identifying functional groups and distinguishing polymorphic forms [28].

  • Mass spectrometry: Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity for detecting and identifying trace impurities and confirming the molecular structure of the final product [20] [29].

  • Thermal analysis: Differential scanning calorimetry (DSC) helps characterize the polymorphic form and purity of the final product, with the α and β polymorphs of thalidomide showing distinct endothermic peaks at 272.3°C and 275.7°C, respectively [28].

Industrial Production Optimization

Optimizing the industrial production of Thalidomide-5'-O-PEG1-C2-azide focuses on several key areas to enhance efficiency and quality [7] [23]:

  • Continuous flow processing: For hazardous steps such as azide functionalization, continuous flow chemistry offers advantages in safety, scalability, and process control compared to batch processing [23] [17].

  • Process intensification: Integration of reaction and separation steps where possible reduces handling, transfer losses, and processing time [7] [23].

  • Green chemistry principles: Substitution of hazardous solvents, reduction of waste streams, and improvement of atom economy align with both environmental and economic objectives in industrial production [7] [23].

  • Automated process control: Implementation of advanced process analytical technology (PAT) enables real-time monitoring and adjustment of reaction parameters to maintain optimal conditions throughout the production process [23] [26].

The molecular architecture of Thalidomide-5'-O-PEG1-C2-azide (molecular formula C17H17N5O6, molecular weight 387.3 g/mol) represents a sophisticated adaptation of the classical thalidomide core structure [1]. The compound retains the essential phthalimide-glutarimide bicyclic framework that defines thalidomide's pharmacological identity while incorporating strategic modifications to enhance its utility in targeted protein degradation applications .

The phthalimide ring system forms the aromatic component of the thalidomide core, consisting of a benzene ring fused to an imide group that provides both structural rigidity and specific binding interactions [3]. Structural studies have demonstrated that the phthalimide moiety is significantly non-planar, with crystallographic analysis revealing deviations from planarity that influence binding affinity and selectivity [4]. This non-planarity is essential for optimal interaction with the tri-tryptophan pocket of cereblon, where the aromatic system engages in π-π stacking interactions with Trp382, Trp388, and Trp402 residues [5] [6].

The glutarimide ring adopts a half-chair conformation that positions the carbonyl groups in optimal orientations for hydrogen bonding interactions with cereblon [4]. The glutarimide moiety serves as the primary pharmacophore, with the C2 and C6 carbonyl groups forming critical hydrogen bonds with His380 and Trp382 of cereblon, while the N1 amide nitrogen participates in additional stabilizing interactions [7]. The α-linkage between the phthalimide and glutarimide rings is absolutely essential for teratogenic activity, as β-linked analogues show complete loss of embryopathic potential [8] [9].

Structural modifications in the 5'-position of the phthalimide ring represent a strategic design approach that maintains the core binding interactions while introducing functional handles for bioconjugation. The attachment of the polyethylene glycol linker at this position avoids disruption of the critical tri-tryptophan binding pocket while providing sufficient spatial separation for subsequent chemical reactions [10]. This modification strategy preserves the essential glutarimide recognition elements while enabling incorporation into larger molecular constructs.

The stereochemical considerations of the glutarimide ring are particularly significant, as the compound exists as a racemic mixture with rapid interconversion between R and S enantiomers under physiological conditions [11]. The S-enantiomer demonstrates 6- to 10-fold stronger binding affinity to cereblon compared to the R-enantiomer, with crystallographic studies revealing that the S-form adopts a more relaxed conformation in the binding pocket [5] [11]. This stereochemical preference has profound implications for the biological activity of the PEG-azide conjugate.

Structural ComponentFunctionKey InteractionsModification Impact
Phthalimide RingAromatic binding platformπ-π stacking with Trp382, Trp388, Trp4025'-O-PEG attachment maintains binding
Glutarimide RingPrimary pharmacophoreH-bonds with His380, Trp382Preserved in conjugate
Alpha-linkageStereochemical centerEssential for activityMaintained in design
5'-PositionModification siteMinimal binding disruptionPEG attachment point

The conformational flexibility of the modified structure has been characterized through molecular dynamics simulations, which reveal that the phthalimide-glutarimide core maintains its essential binding conformation despite the presence of the PEG-azide extension [12]. These studies indicate that approximately one-third of the cereblon ligand binding domain undergoes conformational rearrangement upon ligand binding, with the modified compound inducing similar structural changes to the parent thalidomide [12] [13].

Role of C2-Azide Configuration in Bio-Orthogonal Conjugation

The incorporation of the C2-azide functional group into the Thalidomide-5'-O-PEG1-C2-azide structure represents a sophisticated application of bioorthogonal chemistry principles, specifically designed to enable selective chemical reactions in complex biological environments [14]. The azide moiety serves as a compact, abiotic functional handle that maintains chemical inertness toward native biological functionalities while providing exceptional reactivity toward specific coupling partners [15].

The azide functional group exhibits unique electronic properties that make it ideally suited for bioorthogonal applications. The linear N-N-N arrangement creates a dipolar structure with significant electrophilic character at the terminal nitrogen, enabling participation in 1,3-dipolar cycloaddition reactions [16]. This electrophilicity is balanced by the relative stability of the azide under physiological conditions, with the functional group showing minimal reactivity toward nucleophiles commonly found in biological systems [14].

The positioning of the azide group at the C2 carbon of the ethylene linker provides optimal spatial geometry for subsequent conjugation reactions. This configuration ensures sufficient distance from the cereblon binding domain to prevent steric interference while maintaining accessibility for bioorthogonal reactions [17]. The ethylene spacer length (approximately 2.5 Å) represents a carefully optimized distance that balances reactivity with binding affinity preservation.

Strain-promoted azide-alkyne cycloaddition represents the primary bioorthogonal reaction enabled by this configuration [14]. The azide group readily reacts with cyclooctyne derivatives in copper-free conditions, forming stable triazole products with reaction rate constants ranging from 0.2 to 2.9 M⁻¹s⁻¹ depending on the specific cyclooctyne partner [14]. This reaction proceeds efficiently under physiological pH and temperature conditions without requiring catalysts that could interfere with biological systems.

The Staudinger ligation represents an alternative bioorthogonal pathway available to the azide functionality [15]. In this reaction, the azide undergoes nucleophilic attack by triphenylphosphine derivatives, forming an aza-ylide intermediate that subsequently cyclizes to form an amide bond [18]. While this reaction proceeds with lower kinetics (second-order rate constants of approximately 0.002 M⁻¹s⁻¹), it offers orthogonality to other bioconjugation strategies [15].

Bioorthogonal ReactionCoupling PartnerRate ConstantProductAdvantages
Strain-Promoted CycloadditionCyclooctyne0.2-2.9 M⁻¹s⁻¹TriazoleCopper-free, fast kinetics
Staudinger LigationTriphenylphosphine0.002 M⁻¹s⁻¹AmideTraceless, specific
Copper-Catalyzed ClickTerminal Alkyne10-100 M⁻¹s⁻¹TriazoleHigh efficiency (requires Cu)
Inverse Electron-DemandTetrazine1-10³ M⁻¹s⁻¹DihydropyridazineUltra-fast kinetics

The electronic environment of the C2-azide configuration influences its reactivity profile through inductive effects from the adjacent ether linkage [14]. The electron-withdrawing nature of the oxygen atom enhances the electrophilic character of the azide, potentially increasing reaction rates with electron-rich coupling partners. This electronic modulation represents a subtle but important design feature that optimizes the bioorthogonal reactivity.

Computational studies have examined the frontier molecular orbital interactions that govern azide reactivity in bioorthogonal reactions [14]. The highest occupied molecular orbital of the azide exhibits significant density on the terminal nitrogen, consistent with its role as an electrophilic reaction center. The lowest unoccupied molecular orbital shows appropriate symmetry for overlap with cyclooctyne π-systems, providing a theoretical basis for the observed reaction selectivity.

The stability of the azide functional group under various biological conditions has been extensively characterized [15]. The azide remains stable in aqueous solution across a pH range of 6-8 for extended periods, with minimal hydrolysis or degradation observed. This stability profile is essential for biological applications where the conjugate may encounter varying environmental conditions.

Molecular Dynamics Simulations of Cereblon Binding Interactions

Molecular dynamics simulations have provided crucial insights into the binding interactions between Thalidomide-5'-O-PEG1-C2-azide and cereblon, revealing the dynamic aspects of molecular recognition that complement static crystallographic structures [6] [19]. These computational studies employ sophisticated force field parameterizations and extended simulation timescales to capture the temporal evolution of protein-ligand interactions under physiological conditions.

The simulation protocols typically employ the FF14SB force field for protein components and GAFF2 parameterization for the ligand, with TIP3P water models providing realistic solvation environments [20]. Simulation systems are constructed with periodic boundary conditions and maintained at 300 K and 1 bar pressure using appropriate thermostats and barostats [19]. The extended simulation timescales, ranging from 50 nanoseconds to 6 microseconds, enable observation of conformational changes and binding dynamics that occur on biologically relevant timescales [20].

Root mean square deviation analysis reveals that the thalidomide-cereblon complex achieves structural equilibrium within approximately 20 nanoseconds of simulation time [19]. The binding interface maintains stability throughout extended simulations, with RMSD values typically remaining below 2 Å for the core binding elements. This stability reflects the high complementarity between the glutarimide pharmacophore and the tri-tryptophan binding pocket of cereblon.

Principal component analysis of the simulation trajectories identifies the dominant motional modes within the bound complex [20]. The primary motion involves relative movement between the cereblon N-terminal and C-terminal domains, with the ligand serving as a stabilizing bridge that reduces interdomain flexibility. Secondary motions include local fluctuations within the binding pocket that accommodate ligand conformational changes while maintaining essential hydrogen bonding interactions.

The hydrogen bonding network between the ligand and cereblon shows remarkable persistence throughout the simulations [19]. The glutarimide carbonyl groups maintain stable hydrogen bonds with His380 and Trp382 residues, with occupancy rates exceeding 80% during simulation trajectories. The N1 amide nitrogen forms additional stabilizing interactions with Trp382, contributing to the overall binding affinity.

Contact analysis reveals that the number of intermolecular contacts between ligand and protein fluctuates dynamically during simulations, reaching maximum values of approximately 80 contacts during periods of optimal binding [19]. These contacts include both hydrogen bonds and van der Waals interactions, with the hydrophobic contacts involving Trp382, Trp388, Trp402, and Phe404 showing particular stability.

Simulation ParameterValueSignificance
Equilibration Time20 nsComplex stability achievement
Total Simulation Length50 ns - 6 μsBiologically relevant timescales
RMSD Stability<2 ÅMaintained binding geometry
H-bond Occupancy>80%Persistent key interactions
Maximum Contacts80Optimal binding configuration

The solvent accessible surface area analysis provides insights into the extent of ligand burial within the cereblon binding pocket [19]. The glutarimide moiety shows significant reduction in solvent accessibility upon binding, indicating deep insertion into the hydrophobic cavity. The PEG-azide extension maintains higher solvent exposure, consistent with its intended role as a bioorthogonal handle extending into the aqueous environment.

Free energy perturbation calculations have been employed to quantify the binding thermodynamics of the modified compound compared to native thalidomide [6]. These studies reveal that the 5'-O-PEG1-C2-azide modification introduces minimal perturbation to the binding free energy, with calculated differences typically within 1-2 kcal/mol of the parent compound. This preservation of binding affinity validates the design strategy of introducing modifications at positions distant from the primary binding interface.

The conformational entropy analysis indicates that ligand binding results in a reduction of protein flexibility, particularly within the ligand binding domain [19]. This entropy reduction is partially compensated by the entropic gain from water molecule displacement upon ligand binding. The overall entropic contribution to binding reflects the balance between these competing effects.

Residue-specific fluctuation analysis reveals that certain cereblon residues show altered dynamics upon ligand binding [12]. Residues within the immediate binding pocket exhibit reduced flexibility, while regions distant from the binding site may show enhanced mobility. This allosteric communication through the protein structure has implications for understanding the mechanism of neosubstrate recruitment.

The simulation studies have also examined the influence of different protonation states and tautomeric forms on binding interactions [12]. The glutarimide ring can exist in multiple tautomeric forms under physiological conditions, and the simulations reveal that the keto tautomer provides optimal binding interactions compared to enol forms. This tautomeric preference is consistent with crystallographic observations and provides mechanistic insight into the molecular recognition process.

Force decomposition analysis identifies the specific amino acid residues that contribute most significantly to the binding interaction [6]. Tryptophan residues 382, 388, and 402 provide the largest favorable contributions through aromatic stacking and hydrophobic interactions. Histidine 380 contributes significantly through hydrogen bonding, while other residues provide smaller but cumulative stabilizing effects.

XLogP3

1.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

387.11788328 g/mol

Monoisotopic Mass

387.11788328 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-11-2024

Explore Compound Types